

Spectroscopic Characterization of (3-Cyanopropyl)dimethylchlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Cyanopropyl)dimethylchlorosilane
Cat. No.:	B107024

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **(3-Cyanopropyl)dimethylchlorosilane** (CAS No. 18156-15-5), a bifunctional organosilane compound of significant interest in materials science and surface chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a thorough understanding of its structural verification through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Molecular Blueprint

(3-Cyanopropyl)dimethylchlorosilane is a versatile molecule featuring a reactive chlorosilyl group for covalent attachment to hydroxylated surfaces and a terminal nitrile group that can be further functionalized.^[1] Its utility in applications such as self-assembled monolayers, chromatography, and bioconjugation hinges on the precise confirmation of its molecular structure and purity. Spectroscopic techniques like NMR and IR are indispensable for this purpose, providing a detailed "fingerprint" of the molecule.

This guide will elucidate the causality behind spectroscopic signatures, offering not just data, but a framework for its interpretation. We will explore the ¹H NMR, ¹³C NMR, and FTIR spectra, detailing the rationale for signal assignments and providing field-proven protocols for data acquisition.

Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectroscopic analysis.

Caption: Molecular structure of **(3-Cyanopropyl)dimethylchlorosilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[\[1\]](#)

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(3-Cyanopropyl)dimethylchlorosilane** reveals four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the silicon, chlorine, and nitrile groups influence the chemical shifts of the neighboring protons, causing them to resonate at different frequencies.

Data Summary: ¹H NMR

Signal Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Si-CH ₂ - (1)	~0.99	Triplet	2H
-CH ₂ - (2)	~1.79	Quintet	2H
-CH ₂ -CN (3)	~2.41	Triplet	2H
Si-(CH ₃) ₂ (5)	~0.45	Singlet	6H

Note: The chemical shifts are approximate values obtained from supplier data and may vary slightly depending on the solvent and instrument frequency.[\[2\]](#)[\[3\]](#)

Expert Interpretation:

- Si-(CH₃)₂ (Signal 5): The six protons of the two methyl groups attached to the silicon atom are chemically equivalent and thus appear as a single, sharp peak (singlet) at approximately 0.45 ppm. This upfield shift is characteristic of protons on methyl groups bonded to silicon.
- Si-CH₂- (Signal 1): The methylene protons adjacent to the silicon atom appear as a triplet around 0.99 ppm. The signal is split into a triplet due to coupling with the two adjacent protons of the neighboring methylene group (Signal 2).
- -CH₂- (Signal 2): These central methylene protons are flanked by two other methylene groups. Consequently, their signal is split into a quintet (or multiplet) at approximately 1.79 ppm due to coupling with the protons of both Signal 1 and Signal 3.
- -CH₂-CN (Signal 3): The methylene protons adjacent to the electron-withdrawing nitrile group are the most deshielded of the propyl chain protons, resonating downfield at around 2.41 ppm. This signal appears as a triplet due to coupling with the neighboring methylene protons (Signal 2).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.[4][5][6] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[5]

Data Summary: ¹³C NMR

Signal Assignment	Chemical Shift (ppm)
CH ₂ (1)	~20.3
CH ₂ (2)	~20.5
CH ₂ (3)	~17.4
CN (4)	~119.5
Si-(CH ₃) ₂ (5)	~-0.5

Note: The chemical shifts are approximate values and may vary.[2]

Expert Interpretation:

- Si-(CH₃)₂ (Signal 5): The carbon atoms of the dimethylsilyl group typically appear upfield, often below 0 ppm, which is consistent with the observed shift of approximately -0.5 ppm.
- Propyl Chain Carbons (Signals 1, 2, 3): The three methylene carbons of the propyl chain resonate in the aliphatic region of the spectrum. Their specific assignments can be complex without further 2D NMR experiments, but they are found at approximately 20.3, 20.5, and 17.4 ppm.
- Nitrile Carbon (Signal 4): The carbon of the nitrile group (C≡N) is significantly deshielded and appears far downfield at around 119.5 ppm, a characteristic chemical shift for this functional group.[\[1\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

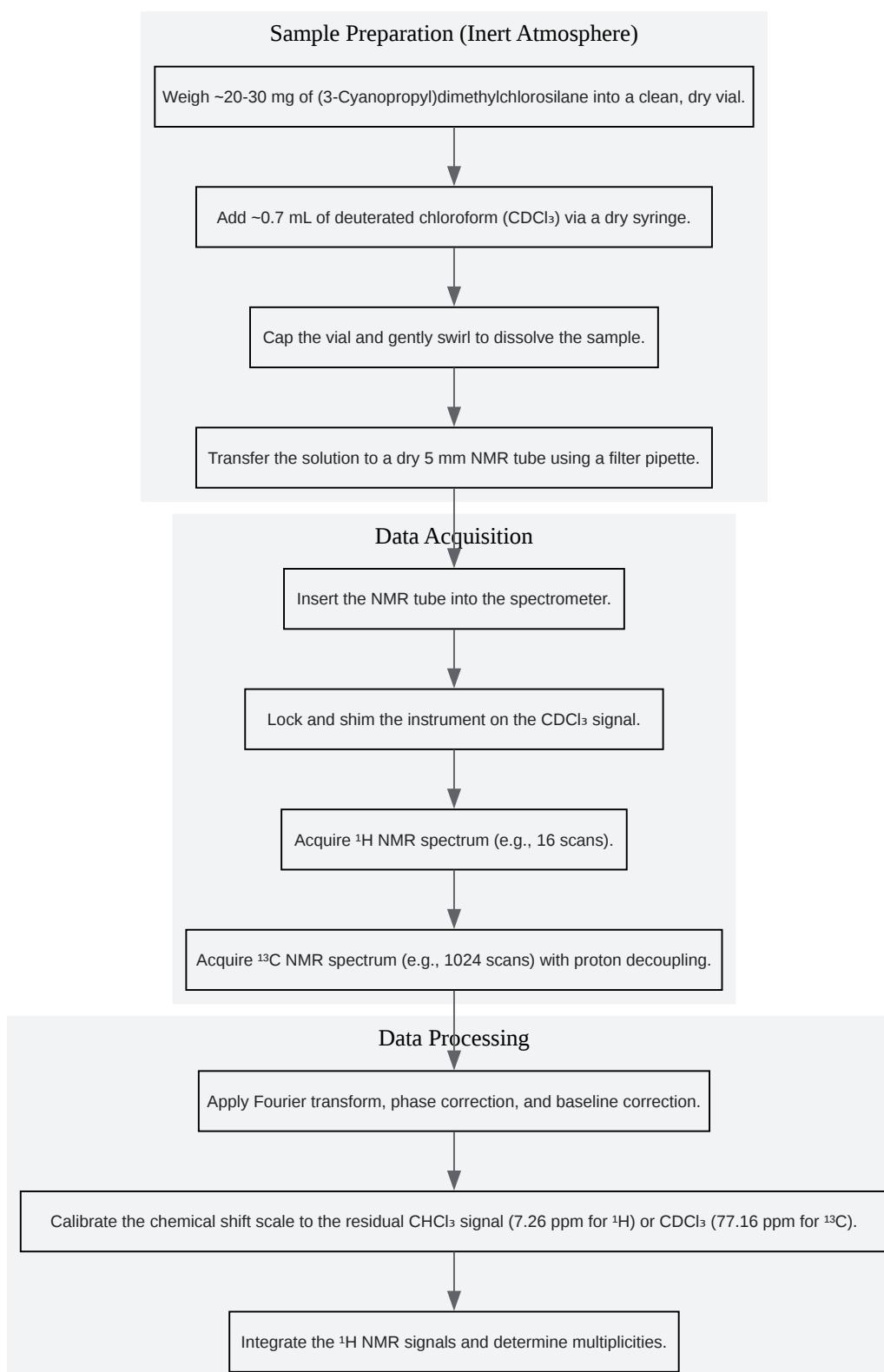
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

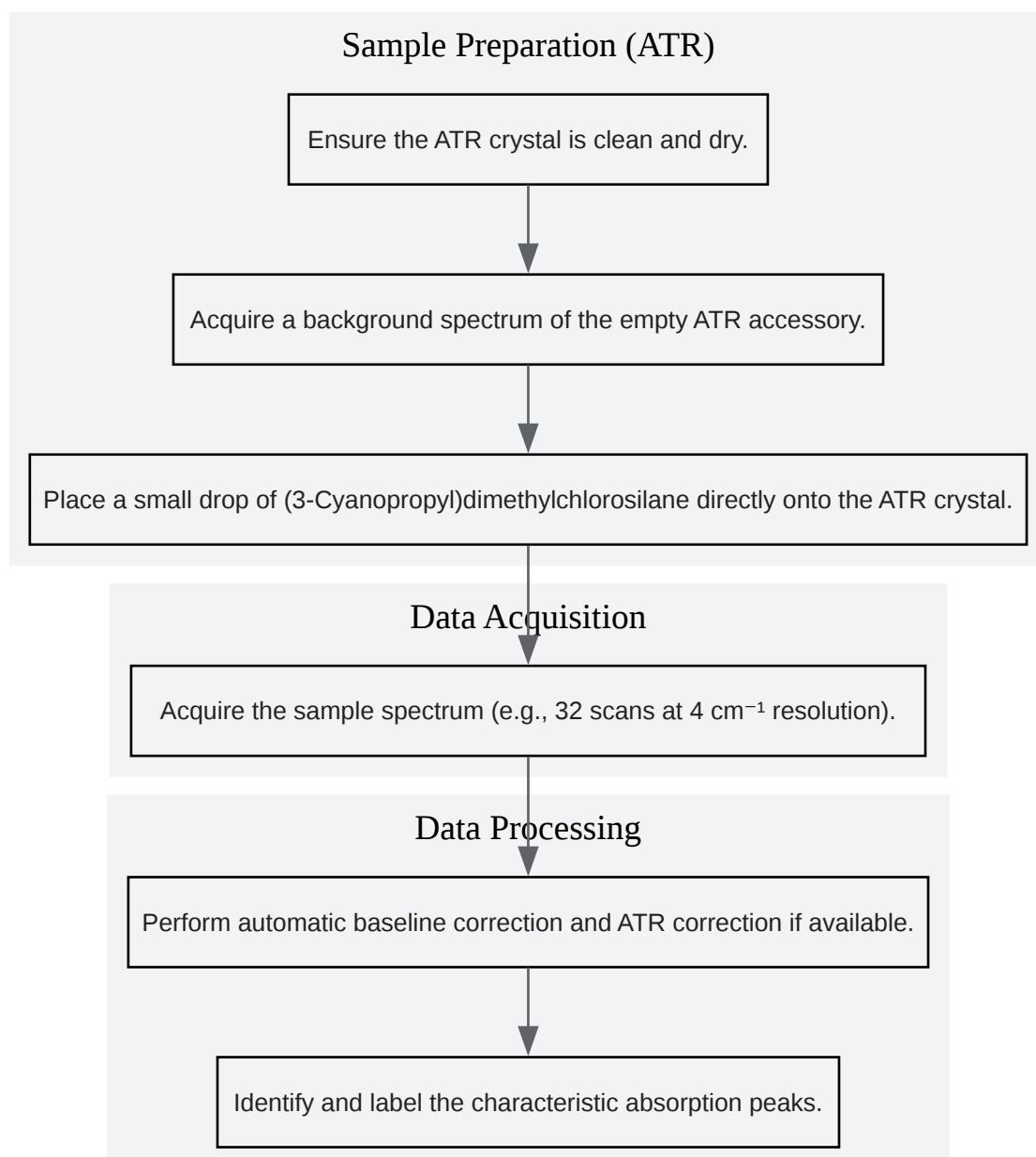
[\[1\]](#)

Data Summary: Characteristic IR Absorptions

Functional Group	Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)	Significance
Nitrile (-C≡N)	Stretch	2240 - 2260	Sharp, intense peak confirming the cyano group. [1]
Alkane (C-H)	Stretch	2850 - 2960	Indicates the propyl chain and dimethyl groups. [1]
Si-CH ₃	Rock/Bend	1250 - 1270, 780-850	Characteristic absorptions for the dimethylsilyl group. [1] [7] [8]
Si-Cl	Stretch	450 - 650	Key peak to monitor during surface modification reactions. [1]

Expert Interpretation:


The IR spectrum of **(3-Cyanopropyl)dimethylchlorosilane** is distinguished by several key features. The most prominent is the sharp, strong absorption band in the 2240 - 2260 cm⁻¹ region, which is a definitive indicator of the nitrile (C≡N) stretching vibration.[\[1\]](#) The presence of the propyl chain and methyl groups is confirmed by C-H stretching vibrations between 2850 and 2960 cm⁻¹.[\[1\]](#) Furthermore, characteristic absorptions for the dimethylsilyl group are expected around 1250 - 1270 cm⁻¹ and 780-850 cm⁻¹.[\[1\]](#)[\[7\]](#)[\[8\]](#) The Si-Cl stretching vibration, typically found in the 450 - 650 cm⁻¹ range, is crucial for monitoring the hydrolysis and subsequent covalent bond formation when this silane is used for surface modification.[\[1\]](#)


Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring high-quality, reproducible data.

NMR Data Acquisition

Due to the moisture sensitivity of **(3-Cyanopropyl)dimethylchlorosilane**, all sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Cyanopropyl)dimethylchlorosilane | 18156-15-5 | Benchchem [benchchem.com]
- 2. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 13C NMR spectrum [chemicalbook.com]
- 3. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. compoundchem.com [compoundchem.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of (3-Cyanopropyl)dimethylchlorosilane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107024#spectroscopic-data-nmr-ir-for-3-cyanopropyl-dimethylchlorosilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

